Benzene, 1,1'-sulfonylbis[4-fluoro-

Polymer Chemistry Nucleophilic Aromatic Substitution Poly(ether sulfone) Synthesis

PAES researchers often face molecular weight stagnation with cheaper dichloro monomers, causing brittle films and batch inconsistency. 4,4'-Difluorodiphenyl sulfone (DFDPS) solves this via optimized fluorine leaving-group reactivity for robust S_NAr polycondensation. • Enables high-MW poly(arylene ether sulfone) unattainable with dichloro analogs. • Yields PEM membranes with proton conductivity exceeding Nafion under reduced humidity. • Tunable sulfonation achieves water contact angles from 91° (hydrophobic) to 43° (hydrophilic). Supplied as ≥99% (GC) white to light yellow crystalline powder; bulk quantities available.

Molecular Formula C12H8F2O2S
Molecular Weight 254.25 g/mol
CAS No. 383-29-9
Cat. No. B1294396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,1'-sulfonylbis[4-fluoro-
CAS383-29-9
Molecular FormulaC12H8F2O2S
Molecular Weight254.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H8F2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
InChIKeyPLVUIVUKKJTSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Difluorodiphenyl Sulfone: PAES Benchmark Monomer


4,4'-Difluorodiphenyl sulfone (DFDPS), also known as bis(4-fluorophenyl) sulfone (CAS 383-29-9), is an aromatic dihalide monomer featuring two para-fluorophenyl groups linked by a sulfonyl bridge [1]. This molecular architecture confers exceptional thermal stability and chemical resistance, making DFDPS a cornerstone building block in the synthesis of high-performance poly(arylene ether sulfone)s (PAES) and related engineering thermoplastics . Commercially, it is typically available as a white to light yellow crystalline powder with a purity ≥99.0% (GC) and a melting point of 98–101 °C, ensuring high-quality and reproducible polymerization outcomes [2].

4,4'-Difluorodiphenyl Sulfone: Why Substitution Fails


While other 4,4'-dihalodiphenyl sulfones (e.g., dichloro-, dibromo-) and alternative activated dihalides (e.g., difluorobenzophenone) exist as structural analogues, their substitution for 4,4'-difluorodiphenyl sulfone (DFDPS) leads to significantly altered—and often inferior—polymerization kinetics, achievable molecular weights, and final material properties [1]. The unique balance of the fluorine leaving group's electronegativity and the sulfone's electron-withdrawing strength dictates a precise reactivity window for nucleophilic aromatic substitution (S_NAr) polycondensation. Deviating from this structure disrupts the critical interplay between monomer reactivity, cyclization tendency, and chain growth, ultimately compromising the synthesis of the high-performance poly(arylene ether sulfone) materials required for demanding applications [2].

4,4'-Difluorodiphenyl Sulfone: Evidence Guide


Superior Reactivity Over Dichloro Analogue

In direct comparative polycondensations with silylated bisphenol A, 4,4'-difluorodiphenyl sulfone (DFDPS) demonstrates a significantly higher reactivity than its 4,4'-dichlorodiphenyl sulfone (DCDPS) counterpart. This enhanced reactivity of the fluorine leaving group translates directly into superior polymerization outcomes [1].

Polymer Chemistry Nucleophilic Aromatic Substitution Poly(ether sulfone) Synthesis

Sulfonation Selectivity for Block Copolymers

The choice between difluoro- and dichloro- diphenyl sulfone monomers dictates the postsulfonation capability of the resulting polymer segments. Oligomers synthesized from 4,4'-difluorodiphenyl sulfone (DFDPS) and bis(4-hydroxyphenyl) sulfone are inherently resistant to postsulfonation, making them ideal as a chemically inert hydrophobic block. In contrast, oligomers made from the 4,4'-dichloro analogue (DCDPS) and hydroquinone can be successfully sulfonated to create a hydrophilic block [1].

Polymer Chemistry Proton Exchange Membranes Postsulfonation

High Proton Conductivity in Fuel Cell Membranes

Polymers synthesized from 4,4'-difluorodiphenyl sulfone (DFDPS) serve as a platform for creating highly conductive proton exchange membranes (PEMs). Through controlled sulfonation of DFDPS-based copolymers, researchers have achieved ionomers with high ion exchange capacity (IEC) and proton conductivity. Notably, an SPES-60-TPD membrane derived from DFDPS exhibits a proton conductivity of 2.5 x 10^-1 S/cm at 80°C and 94% RH, which is significantly higher than the industry-standard Nafion membrane [1].

Proton Exchange Membrane Fuel Cells Sulfonated Polymers Ion-Exchange Capacity

Tunable Membrane Hydrophilicity

Using 4,4'-difluorodiphenyl sulfone (DFDPS) in a homogeneous synthesis route allows for the creation of sulfonated poly(arylene ether sulfone)s (SPES) with an exceptionally tight control over the degree of sulfonation (DS). This precise control directly governs the membrane's surface wettability, enabling a tunable transition from hydrophobic to highly hydrophilic behavior [1].

Membrane Science Polymer Surface Modification Hydrophilicity Control

4,4'-Difluorodiphenyl Sulfone: Application Scenarios


High-Molecular-Weight PAES Synthesis

Procurement is essential for any group synthesizing poly(arylene ether sulfone) (PAES) polymers where high molecular weight and robust mechanical properties are non-negotiable. The evidence confirms that DFDPS's superior reactivity compared to its dichloro analog is critical for achieving the necessary chain growth, making it the monomer of choice over cheaper but less effective alternatives [1].

Next-Generation PEMs for Fuel Cells

Researchers and R&D teams focused on advancing PEM fuel cell technology should prioritize DFDPS. The quantitative data shows that DFDPS-derived polymers can be engineered to achieve proton conductivities that significantly outperform the commercial Nafion benchmark, especially under reduced humidity conditions [2]. This makes DFDPS a key enabler for higher-performance, cost-effective fuel cell membranes.

Membranes with Tunable Hydrophilicity

For applications requiring precise control over membrane wettability—such as advanced filtration, water treatment, and biomedical devices—DFDPS is the enabling monomer. The evidence demonstrates that homogeneous sulfonation of DFDPS-based polymers allows for a tunable water contact angle from a hydrophobic 91° down to a highly hydrophilic 43°, a level of precision that is difficult to match with other monomer systems [3].

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